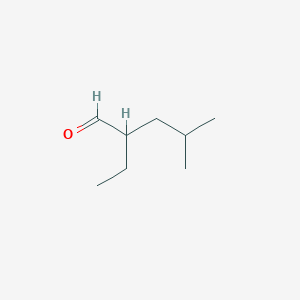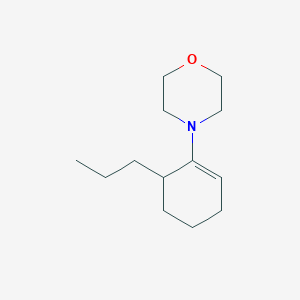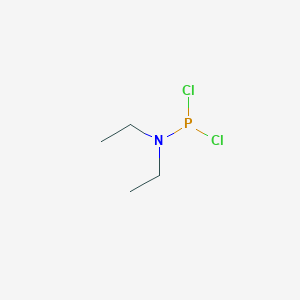
Aluminium neodymium trioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aluminium neodymium trioxide (AlNdO3) is a type of ceramic material that has gained significant attention in recent years due to its unique properties and potential applications. This material is made up of aluminium, neodymium, and oxygen atoms, and is known for its high thermal stability, excellent mechanical strength, and electrical conductivity. In
Wissenschaftliche Forschungsanwendungen
Aluminium neodymium trioxide has a wide range of potential applications in scientific research. Its high thermal stability and electrical conductivity make it an ideal material for use in high-temperature applications such as thermocouples, furnace linings, and heating elements. It is also used as a catalyst in chemical reactions due to its unique properties.
Wirkmechanismus
The mechanism of action of aluminium neodymium trioxide is not yet fully understood. However, it is believed that its unique properties, such as its high thermal stability and electrical conductivity, play a significant role in its mechanism of action. Further research is needed to fully understand the mechanism of action of Aluminium neodymium trioxide.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of aluminium neodymium trioxide. However, it has been found to be non-toxic and biocompatible, making it a potential candidate for use in biomedical applications such as drug delivery systems and tissue engineering.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using aluminium neodymium trioxide in lab experiments include its high thermal stability, excellent mechanical strength, and electrical conductivity. However, its limitations include its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for research on aluminium neodymium trioxide. These include exploring its potential applications in the biomedical field, developing new synthesis methods to reduce its cost and increase its availability, and further understanding its mechanism of action. Additionally, research on the potential toxicity of Aluminium neodymium trioxide is needed to ensure its safety for use in various applications.
Synthesemethoden
The synthesis of aluminium neodymium trioxide involves the reaction of aluminium nitrate, neodymium oxide, and ammonium hydrogen carbonate at high temperatures. The resulting product is then calcined at a high temperature to form a stable and pure form of Aluminium neodymium trioxide. This synthesis method has been found to be efficient and reproducible, making it a popular method for the production of Aluminium neodymium trioxide in the laboratory.
Eigenschaften
CAS-Nummer |
12003-77-9 |
|---|---|
Produktname |
Aluminium neodymium trioxide |
Molekularformel |
AlNdO3 |
Molekulargewicht |
219.22 g/mol |
IUPAC-Name |
aluminum;neodymium(3+);oxygen(2-) |
InChI |
InChI=1S/Al.Nd.3O/q2*+3;3*-2 |
InChI-Schlüssel |
ZTXUGHMGHRMVKB-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-2].[Al+3].[Nd+3] |
Kanonische SMILES |
[O-2].[O-2].[O-2].[Al+3].[Nd+3] |
Andere CAS-Nummern |
12003-77-9 |
Synonyme |
aluminium neodymium trioxide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1,4-Dithia-7-azaspiro[4.4]nonane](/img/structure/B86125.png)
![2,6-Dioxaspiro[3.3]heptane](/img/structure/B86131.png)
![4-Methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridin-6-one](/img/structure/B86137.png)


![1-(p-Hydroxyphenyl)-2-phenyl-4-[2-(phenylsulfonyl)ethyl]pyrazolidine-3,5-dione](/img/structure/B86144.png)


